molecular formula C16H17N5O3S B2616563 6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 2034523-28-7

6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Katalognummer: B2616563
CAS-Nummer: 2034523-28-7
Molekulargewicht: 359.4
InChI-Schlüssel: GXHHDTWPQKAODB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a sulfonyl group

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is unique due to its combination of a triazole ring, an azetidine ring, and a sulfonyl group. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Biologische Aktivität

The compound 6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex heterocyclic structure featuring a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing interactions with biological targets.
  • Azetidine Moiety : A four-membered ring that contributes to the compound's overall pharmacological properties.
  • Sulfonyl Group : Often associated with increased solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. A study evaluated various triazole compounds against a range of bacterial and fungal strains using the hollow agar method. The results showed that certain triazole derivatives demonstrated potent antibacterial and antifungal activities, suggesting that our compound may share similar properties due to its structural features .

Antioxidant Properties

Antioxidant capacity is another critical aspect of the biological activity of triazole compounds. Various bioanalytical methods, including DPPH and ABTS assays, have been utilized to assess the antioxidant potential of similar compounds. The findings suggest that triazole derivatives can scavenge free radicals effectively, which is essential for preventing oxidative stress-related damage .

Enzyme Inhibition

The inhibition of cholinesterase enzymes (AChE and BChE) has been studied extensively in 1,2,3-triazole compounds. For instance, certain triazole derivatives have shown promising results as inhibitors of these enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. In kinetic studies, specific compounds exhibited noncompetitive inhibition against AChE and competitive inhibition against BChE .

Study on Triazole Derivatives

A comprehensive investigation into the biological activities of various 1,2,3-triazole compounds highlighted their potential in treating neurodegenerative diseases and infections. The study synthesized multiple derivatives and tested them for their inhibitory effects on cholinesterase enzymes while also evaluating their antioxidant and antimicrobial properties .

CompoundAChE InhibitionBChE InhibitionAntioxidant ActivityAntimicrobial Activity
Compound 4StrongModerateHighEffective against E. coli
Compound 3ModerateStrongModerateEffective against S. aureus

Anti-HIV Activity

Another notable area of research involves the anti-HIV activity of triazole derivatives. Certain compounds have demonstrated significant efficacy against HIV-1 with low effective concentrations (EC50 values ranging from 0.056 to 0.52 µM). This highlights the potential use of triazole-containing compounds in antiviral therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The ability to form hydrogen bonds allows for effective binding to various enzymes and receptors.
  • Enzyme Inhibition : Compounds may inhibit enzymatic activity through competitive or noncompetitive mechanisms.
  • Gene Expression Modulation : Similar compounds have been shown to influence gene expression related to oxidative stress responses.

Eigenschaften

IUPAC Name

6-[3-(triazol-1-yl)azetidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c22-15-2-1-11-7-14(8-12-3-5-20(15)16(11)12)25(23,24)19-9-13(10-19)21-6-4-17-18-21/h4,6-8,13H,1-3,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHHDTWPQKAODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC(C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.